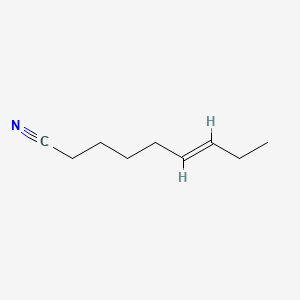
Nonenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonenenitrile, also known as 2-Nonenenitrile, is an organic compound with the molecular formula C₉H₁₅N. It is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a nonene chain. This compound is known for its applications in various fields, including organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonenenitrile can be synthesized through several methods. One common approach involves the reaction of ethylheptenone with a deprotonated nitrile, followed by saponification and decarboxylation . This method is advantageous due to its simplicity and cost-effectiveness, making it suitable for large-scale production.
Industrial Production Methods
In industrial settings, this compound is often produced through ammoxidation, where a hydrocarbon is partially oxidized in the presence of ammonia. This process is catalyzed by metal oxides and is widely used for the production of various nitriles .
Chemical Reactions Analysis
Types of Reactions
Nonenenitrile undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound typically yields primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is frequently used for the reduction of nitriles to amines.
Substitution: Nucleophiles such as Grignard reagents (RMgX) are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted nitriles and other organic compounds
Scientific Research Applications
Nonenenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore the medicinal properties of this compound and its derivatives.
Industry: This compound is used in the production of fragrances and other industrial chemicals .
Mechanism of Action
The mechanism of action of nonenenitrile involves its interaction with various molecular targets. The cyano group in this compound is highly polarized, making it reactive towards nucleophiles. This reactivity allows this compound to participate in various biochemical pathways, influencing cellular processes and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Propionitrile: Similar in structure but with a shorter carbon chain.
Acrylonitrile: Contains a vinyl group attached to the cyano group.
Benzonitrile: Features a benzene ring attached to the cyano group .
Uniqueness of Nonenenitrile
This compound stands out due to its longer carbon chain, which imparts unique physical and chemical properties. This makes it particularly useful in applications requiring specific chain lengths and reactivity profiles .
Properties
CAS No. |
68039-77-0 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
(E)-non-6-enenitrile |
InChI |
InChI=1S/C9H15N/c1-2-3-4-5-6-7-8-9-10/h3-4H,2,5-8H2,1H3/b4-3+ |
InChI Key |
HWVWCKLNHVPAQP-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CCCCC#N |
Canonical SMILES |
CCC=CCCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















